A Technical Guide to the Solubility Profile of 2-Methyl-5-(methylsulfanyl)aniline in Organic Solvents
A Technical Guide to the Solubility Profile of 2-Methyl-5-(methylsulfanyl)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of 2-Methyl-5-(methylsulfanyl)aniline (CAS No. Not Available for this specific isomer), a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document synthesizes foundational chemical principles to forecast its solubility behavior in a range of common organic solvents. Critically, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to generate the robust data required for process optimization, formulation, and purification. The guide includes a self-validating experimental workflow, recommendations for analytical quantification, and visual diagrams to ensure clarity and reproducibility.
Introduction: The Significance of Solubility for a Versatile Intermediate
2-Methyl-5-(methylsulfanyl)aniline is an aromatic amine whose structural motifs—a substituted aniline core—are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The methyl and methylsulfanyl groups modulate the electronic and steric properties of the aniline ring, influencing its reactivity and intermolecular interactions. Understanding the solubility of this compound is paramount for its practical application. Accurate solubility data is the bedrock for:
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Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which can significantly impact reaction kinetics and yield.
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Purification and Crystallization: Designing effective recrystallization protocols to isolate the compound with high purity.[3]
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Formulation Development: Creating stable and bioavailable formulations in drug discovery and development.
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Analytical Method Development: Preparing stock solutions and standards for quantification.[4]
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of 2-Methyl-5-(methylsulfanyl)aniline, we must first consider its key physicochemical properties, drawing parallels with similar molecules.
| Property | Predicted Value / Characteristic | Source |
| Molecular Formula | C₈H₁₁NS | [5] |
| Molecular Weight | 153.25 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred from similar anilines[1][6] |
| pKa (Predicted) | ~2.5 - 4.5 | Inferred from substituted anilines[1] |
| Polarity | Moderately polar | Inferred from structure |
The structure of 2-Methyl-5-(methylsulfanyl)aniline features both polar (the amine group) and non-polar (the aromatic ring, methyl, and methylsulfanyl groups) regions. The primary amine group is capable of acting as a hydrogen bond donor and acceptor, which typically confers solubility in protic solvents. However, the overall molecule is dominated by its hydrophobic aromatic ring and alkyl groups.
Based on these features and general principles of amine solubility, the following profile is predicted:[7][8]
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High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.
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Moderate to High Solubility: Expected in lower alcohols such as Methanol, Ethanol, and Isopropanol, where hydrogen bonding can occur.
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Moderate Solubility: Expected in moderately polar solvents like Ethyl Acetate and Acetone.
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Low Solubility: Expected in non-polar aliphatic hydrocarbon solvents like Hexane and Heptane.
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Aqueous Solubility: As with most higher molecular weight amines, it is expected to have very low solubility in water. However, it will become water-soluble upon protonation of the basic amine group in the presence of an acid to form an ammonium salt.[2]
It is crucial to emphasize that these are predictions. For any critical application, experimental verification is non-negotiable.
Experimental Protocol for Isothermal Equilibrium Solubility Determination
The most robust and widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal equilibrium (or shake-flask) method . This protocol provides a self-validating system for generating accurate and reproducible data.
Materials and Equipment
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Solute: 2-Methyl-5-(methylsulfanyl)aniline (purity ≥ 98%)
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Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Equipment:
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Analytical balance (± 0.1 mg)
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Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Calibrated thermometer
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Glass vials with screw caps (e.g., 4 mL or 8 mL)
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Volumetric flasks and pipettes
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Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
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Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
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Step-by-Step Methodology
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Preparation: Add an excess amount of solid 2-Methyl-5-(methylsulfanyl)aniline to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point is to add approximately 100-200 mg of solute to 2 mL of each selected solvent.
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Equilibration: Place the sealed vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period to allow the system to reach thermodynamic equilibrium. For many organic systems, 24 to 48 hours is sufficient, but this should be experimentally verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.
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Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.
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Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or directly into a volumetric flask for dilution. Filtration removes any suspended microcrystals, ensuring only the dissolved solute is measured.
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Dilution and Quantification: Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Quantify the concentration of 2-Methyl-5-(methylsulfanyl)aniline using a pre-validated analytical method, such as HPLC-UV or GC-MS.[9][10][11]
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Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration from analysis (mg/mL) × Dilution Factor)
Visual Workflow for Solubility Determination
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Analytical Quantification
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice for non-volatile aromatic compounds like anilines.
Example HPLC-UV Method Parameters
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (or a buffer like ammonium acetate).[10]
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Determined by measuring the UV absorbance spectrum of 2-Methyl-5-(methylsulfanyl)aniline to find the λmax. For anilines, this is typically in the 230-280 nm range.
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Injection Volume: 10 µL
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Calibration: A multi-point calibration curve (minimum of 5 points) should be prepared using accurately weighed standards of 2-Methyl-5-(methylsulfanyl)aniline to demonstrate linearity and calculate the concentration of the unknown samples.
The relationship between solvent polarity and the predicted solubility of an amine-containing compound can be visualized as a guiding principle for solvent selection.
Caption: Predicted Solubility vs. Solvent Polarity.
Conclusion
While published quantitative data for the solubility of 2-Methyl-5-(methylsulfanyl)aniline is scarce, its molecular structure allows for a reasoned prediction of its behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic solvents and less soluble in non-polar hydrocarbons. This guide provides the essential, authoritative framework for researchers to move beyond prediction to precise measurement. The detailed isothermal equilibrium protocol, coupled with a robust analytical method, constitutes a self-validating system for generating the high-quality solubility data needed to accelerate research, optimize synthetic processes, and drive innovation in drug development and materials science.
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